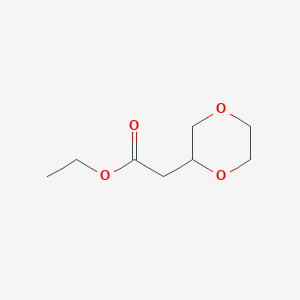

Ethyl (1,4-dioxan-2-yl)acetate

Description

Contextualization of 1,4-Dioxane (B91453) Derivatives in Contemporary Organic Synthesis and Chemical Research

The 1,4-dioxane moiety, a six-membered heterocycle containing two oxygen atoms at positions 1 and 4, is a significant scaffold in modern chemistry. thieme.de While the parent 1,4-dioxane is commonly used as a solvent, its substituted derivatives are recognized for their utility in organic synthesis and drug discovery. thieme.dewikipedia.org These derivatives can act as bioisosteric replacements for other cyclic structures like piperidine (B6355638) or morpholine (B109124), which can improve the pharmacokinetic properties, solubility, and bioavailability of drug candidates. thieme.de The conformational flexibility of the 1,4-dioxane ring, which can exist in chair and boat forms, further adds to its versatility in molecular design. wikipedia.org

The synthesis of substituted 1,4-dioxanes is an active area of research, with methods focusing on either the construction of the heterocyclic ring itself or the introduction of substituents onto a pre-existing dioxane core. thieme.dethieme-connect.comenamine.net These synthetic strategies enable the creation of a diverse range of functionalized 1,4-dioxane derivatives, including those with spirocyclic systems and additional heterocyclic rings, which are valuable building blocks in medicinal chemistry. thieme-connect.comenamine.net

Significance of Ester Functionality in Complex Molecular Architectures for Research Applications

The ester functional group is of paramount importance in the design and application of complex organic molecules, particularly in pharmaceuticals and materials science. reagent.co.ukfiveable.me Esters are frequently incorporated into drug molecules to create prodrugs, which can enhance properties such as solubility, stability, and bioavailability. acs.orgvaia.comshreechem.in This strategy involves masking polar functional groups, like hydroxyls or carboxylic acids, as esters, which can then be cleaved by endogenous esterase enzymes within the body to release the active drug. acs.org

Beyond their role in prodrugs, esters are integral to the structure of numerous biologically active compounds and natural products, contributing to their characteristic flavors, aromas, and therapeutic effects. reagent.co.ukfiveable.mevaia.com For instance, the well-known drug aspirin (B1665792) is an ester of salicylic (B10762653) acid. reagent.co.ukvaia.com In materials science, the ester linkage is fundamental to the creation of biodegradable plastics, where the susceptibility of the ester bond to hydrolysis allows for controlled degradation. reagent.co.uk The versatility of the ester group in chemical transformations makes it a cornerstone of synthetic organic chemistry. fiveable.me

Evolution of Research Trajectories Pertaining to Ethyl (1,4-dioxan-2-yl)acetate and Related Scaffolds

Research into this compound and related structures has evolved to explore novel synthetic methods and applications. One notable synthetic route involves the C-H carbene insertion into the 1,4-dioxane ring. thieme-connect.de For example, the decomposition of ethyl diazoacetate in the presence of a rhodium(II) acetate (B1210297) catalyst yields this compound. thieme-connect.de This method highlights the potential for direct functionalization of the dioxane ring.

The broader class of 1,4-dioxane derivatives has seen significant research interest, particularly in the context of medicinal chemistry. thieme.denih.gov Scientists are actively developing new methods to synthesize functionalized 1,4-dioxanes that can serve as building blocks for novel therapeutic agents. thieme-connect.comenamine.net For example, research has focused on creating dioxane derivatives linked to other bioactive moieties, such as benzimidazoles and pyrazoles, to explore their potential as antitumor agents. semanticscholar.orgresearchgate.net The development of stereoselective synthetic routes is also a key area of focus, aiming to control the three-dimensional arrangement of atoms in these complex molecules, which is often crucial for their biological activity. prepchem.com

Identification of Underexplored Avenues and Future Research Imperatives for this compound

While progress has been made, several areas concerning this compound and its analogs remain ripe for exploration. A primary imperative is the development of more efficient and stereoselective synthetic methods. Current routes can sometimes suffer from low yields or the formation of multiple products. thieme-connect.de Future research should focus on developing catalytic systems that offer higher selectivity and yield for the synthesis of specific stereoisomers of substituted 1,4-dioxanes.

The biological activity of this compound itself is not extensively documented in publicly available research. A systematic investigation into its biological properties could uncover novel applications. Furthermore, its use as a versatile building block for more complex molecules is a promising avenue. For instance, the ester group can be readily transformed into other functional groups, and the dioxane ring can be modified, opening up a vast chemical space for the design of new compounds with potential applications in medicine and materials science. fiveable.me

Another key research direction is the exploration of the reactivity of the 1,4-dioxane ring in this specific compound. Understanding how the ethyl acetate substituent influences the ring's stability and reactivity towards various reagents could lead to new synthetic transformations and applications. mdpi.com Investigating the coordination chemistry of this compound with different metal centers could also lead to the development of new catalysts or materials. ulisboa.pt

Table of Synthetic Methods for 1,4-Dioxane Derivatives

| Method | Description | Catalyst/Reagent | Reference |

|---|---|---|---|

| C-H Carbene Insertion | Decomposition of a diazoacetate followed by insertion into a C-H bond of 1,4-dioxane. | Rhodium(II) acetate | thieme-connect.de |

| Epoxide Ring Opening | Ring opening of an epoxide with ethylene (B1197577) glycol monosodium salt, followed by cyclization. | Ethylene glycol monosodium salt | thieme-connect.comenamine.net |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,4-Dioxane |

| Piperidine |

| Morpholine |

| Salicylic acid |

| Ethyl diazoacetate |

| Rhodium(II) acetate |

| Benzimidazole |

| Pyrazole |

| Ethylene glycol |

Structure

3D Structure

Properties

CAS No. |

46117-11-7 |

|---|---|

Molecular Formula |

C8H14O4 |

Molecular Weight |

174.19 g/mol |

IUPAC Name |

ethyl 2-(1,4-dioxan-2-yl)acetate |

InChI |

InChI=1S/C8H14O4/c1-2-11-8(9)5-7-6-10-3-4-12-7/h7H,2-6H2,1H3 |

InChI Key |

LBDCNRRTOHEAKR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1COCCO1 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Mechanistic Elucidation for Ethyl 1,4 Dioxan 2 Yl Acetate

Development of Novel and Efficient Synthetic Pathways to Ethyl (1,4-dioxan-2-yl)acetate

The construction of the substituted dioxane ring system in this compound requires precise and efficient synthetic methodologies. Research has focused on developing pathways that are not only high-yielding but also offer control over stereochemistry and are amenable to large-scale production.

Achieving stereocontrol is critical when synthesizing chiral molecules for applications in pharmaceuticals and materials science. For dioxane derivatives, both enantioselective and diastereoselective methods are employed to produce specific isomers.

Chemoenzymatic protocols have proven effective in the stereoselective synthesis of related dioxane esters. For instance, the total synthesis of stereoselective cryptocaryalactones involves a key intermediate, racemic anti-ethyl-(E)-2-(2,2-dimethyl-6-styryl-1,3-dioxan-4-yl) acetate (B1210297), which is resolved through dynamic kinetic resolution using Novozym-435 (N435) lipase (B570770). mdpi.comsemanticscholar.org This process yields the (4R,6R)-acetate and the corresponding (4S,6S)-hydrolyzed acid, which can be re-esterified to obtain the other enantiomer. mdpi.comsemanticscholar.org This highlights a powerful method for accessing enantiomerically pure dioxane-containing building blocks.

In cases where diastereomeric mixtures are formed, crystallization can be an effective method for separation. In the synthesis of a complex indolizine (B1195054) derivative containing a protected dioxane-like structure, a mixture of two diastereoisomers was produced. mdpi.com A single, high-purity diastereomer was successfully isolated through crystallization from methanol (B129727), demonstrating a practical approach to achieving diastereoselectivity. mdpi.com

Catalysis is central to the efficient synthesis of complex molecules like this compound, offering routes that are mild, selective, and atom-economical.

Biocatalysis: Lipases are widely used for their ability to perform highly selective transformations under mild conditions. Novozym-435, an immobilized form of lipase B from Candida antarctica, is particularly effective for the enantioselective kinetic resolution of racemic dioxane esters. mdpi.comrsc.org It selectively hydrolyzes one enantiomer of a racemic ester, allowing for the separation of the remaining ester and the hydrolyzed acid in high enantiomeric excess. mdpi.comsemanticscholar.orgrsc.org This biocatalytic approach is a cornerstone for producing chiral dioxane intermediates.

Interactive Table 1: Biocatalytic Resolution of Dioxane Acetate Derivatives

| Substrate | Biocatalyst | Products | Key Outcome | Reference |

|---|---|---|---|---|

| Racemic anti-ethyl-(E)-2-(2,2-dimethyl-6-styryl-1,3-dioxan-4-yl) acetate | Novozym-435 Lipase | anti-(4R,6R)-ethyl acetate and anti-(4S,6S) hydrolyzed acid | Dynamic Kinetic Resolution | mdpi.com, semanticscholar.org |

Organocatalysis: Organocatalysis circumvents the use of often toxic and expensive metals, providing a "green" alternative. While specific organocatalytic methods for this compound are not extensively detailed, the principles are well-established for the core reactions. Acetalization to form the dioxane ring can be catalyzed by small organic molecules. uni-giessen.deorganic-chemistry.org Furthermore, organocatalysts are effective in stereoselective acyl transfer, which is relevant to the esterification step. uni-giessen.de Cinchona-derived organocatalysts, for example, have been successfully used in the enantioselective peroxidation of unsaturated β-keto esters, demonstrating their utility in creating chiral centers adjacent to ester functionalities. nih.gov

Metal-Catalysis: Transition metals can catalyze unique transformations for synthesizing heterocyclic systems. One potential route involves the oxidative alkylation of 1,4-dioxane (B91453). For example, manganese(IV) oxide has been shown to catalyze the oxidative coupling of 1,4-dioxane with N-vinylacetamide to produce 2-(1,4-dioxan-2-yl)-1-phenylethan-1-one, a structurally related ketone. thieme-connect.de This suggests that direct C-H functionalization of the dioxane ring is a feasible, albeit challenging, strategy for introducing the acetate side chain.

For industrial-scale synthesis, flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and higher reproducibility. The synthesis of potentially hazardous or unstable intermediates can be managed safely due to the small reactor volumes. beilstein-journals.org

The continuous-flow synthesis of ethyl diazoacetate, a key reagent in organic chemistry, has been demonstrated to be safe and efficient, achieving a production yield of 20 g per day from a microreactor with a 100 μL internal volume. beilstein-journals.org Similarly, a two-step continuous flow process was developed for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, which avoided the isolation of a high-energy intermediate and eliminated the need for chromatographic purification. amazonaws.com

Applying these principles, a scalable synthesis of this compound could be envisioned. The formation of the dioxane ring via an acid-catalyzed reaction of a diol with an appropriate precursor, followed by esterification, could be integrated into a continuous multi-step flow system. Such a system would allow for precise control over reaction parameters like temperature and residence time, potentially leading to higher yields and purity while minimizing waste and ensuring operational safety. mdpi.comgoogle.com

In-Depth Mechanistic Investigations of this compound Formation Reactions

A thorough understanding of reaction mechanisms is essential for optimizing reaction conditions and predicting outcomes. Studies into the kinetics, thermodynamics, and transition states of related reactions provide valuable insights into the formation of this compound.

The formation of this compound involves two primary transformations: the formation of the dioxane ring and the esterification. The kinetics of esterification reactions, such as the synthesis of ethyl acetate from ethanol (B145695) and acetic acid, are well-studied and known to be reversible. mdpi.comresearchgate.net The rate of reaction and the position of the equilibrium are influenced by factors including temperature, catalyst, and the removal of water. mdpi.comlongdom.org

Kinetic studies on the saponification (hydrolysis) of esters in dioxane-water solvent systems show that the reaction rates are influenced by the structure of the ester and the composition of the solvent mixture. niscpr.res.in Investigations into other reactions conducted in 1,4-dioxane have revealed second-order kinetics, indicating a bimolecular process is often involved in transformations within this solvent. researchgate.net Furthermore, the rate at which certain reactions proceed can be significantly dependent on the solvent, with quenching rate constants for some photoredox reactions showing a 4- to 5-fold increase when switching from benzonitrile (B105546) to 1,4-dioxane, an effect attributed to hydrogen bonding between the substrate and the dioxane solvent. nih.gov

Interactive Table 2: Kinetic Data for Related Esterification/Hydrolysis Reactions

| Reaction | Solvent System | Key Kinetic Finding | Significance | Reference |

|---|---|---|---|---|

| Ethyl Acetate Synthesis | Neat | Reversible reaction; equilibrium constant depends on temperature. | Provides thermodynamic basis for ester formation. | mdpi.com, researchgate.net |

| Ester Saponification | Dioxane-Water | Rate depends on ester structure and solvent composition. | Shows the influence of the dioxane medium on reaction kinetics. | niscpr.res.in |

The formation of the 1,4-dioxane ring often proceeds through a series of intermediates and transition states. The Prins reaction, an acid-catalyzed addition of an aldehyde to an alkene, can form 1,3-dioxanes and serves as a model for understanding the cyclization step. Density Functional Theory (DFT) calculations of the Prins reaction revealed that the formation of the dioxane product occurs via a hemiacetal intermediate (HO–CH₂–O–CH(R)–CH₂–CH₂–OH). beilstein-journals.org This intermediate undergoes a ring-closing step (TS4) to yield the final 1,3-dioxane (B1201747) product. beilstein-journals.org The study highlighted that this hemiacetal intermediate is of comparable stability to the product, suggesting an equilibrium state. beilstein-journals.org

For reactions occurring in aqueous dioxane, proton inventory studies can be used to probe the structure of the transition state. In the hydrolysis of a sulfite (B76179) ester, the data suggested a transition state involving three equivalent protons, pointing to a complex arrangement of water molecules participating in the reaction. tandfonline.com Such detailed analyses, combining computational and experimental methods, are crucial for elucidating the precise mechanism of dioxane ring formation. The characterization of intermediates, such as the proposed radical intermediates in the oxidative alkylation of dioxane, further clarifies the reaction pathway. thieme-connect.de

Strategic Derivatization and Functionalization of the this compound Core

The unique structural characteristics of this compound, featuring a flexible six-membered heterocyclic ring and a reactive ester functional group, make it a valuable scaffold in synthetic and medicinal chemistry. thieme-connect.de Its ability to act as a bioisosteric replacement for common heterocycles like piperidine (B6355638) or morpholine (B109124) allows for the fine-tuning of pharmacokinetic properties in drug discovery. thieme-connect.de The strategic modification of either the dioxane ring or the ester moiety provides a pathway to a diverse range of novel chemical entities.

Chemical Transformations of the Dioxane Ring System

The 1,4-dioxane ring, while generally stable, can undergo several chemical transformations, including oxidative cleavage, C-H functionalization, and ring contraction, allowing for significant structural modification.

Oxidative Ring Opening and Hydroxylation: The ether linkages of the 1,4-dioxane ring are susceptible to cleavage under specific oxidative conditions. Advanced oxidation processes (AOPs), such as those employing UV light in combination with hydrogen peroxide (UV/H₂O₂), can degrade the dioxane ring, leading to intermediates like ethylene (B1197577) glycol, glycolic acid, and formic acid. deswater.com Biological degradation pathways also demonstrate the ring's capacity for transformation. Monooxygenase enzymes, for instance, can hydroxylate the dioxane ring to form intermediates like 1,4-dioxan-2-ol. deswater.comethz.ch This hydroxylated metabolite can then undergo further processing that results in the opening of the ring structure. deswater.com In some fungi, etherase-type reactions are proposed to convert 1,4-dioxane into two molecules of ethylene glycol through the formation of hemiacetal intermediates. ethz.ch

C-H Functionalization: Direct functionalization of the C-H bonds of the dioxane ring offers a powerful method for introducing complexity. One notable example is the C-H insertion of a metallocarbene species. The decomposition of ethyl diazoacetate in the presence of a rhodium(II) acetate catalyst within 1,4-dioxane as a solvent yields this compound directly. thieme-connect.de This reaction proceeds via the insertion of the ethoxycarbonylcarbene into a C-H bond of the dioxane ring. thieme-connect.de

Another approach involves the dehydrogenative coupling of saturated heterocycles. For example, 1,4-dioxane can be coupled with N-benzyl imines, which results in the formation of a new carbon-carbon bond at the 2-position of the dioxane ring. rsc.org

Ring Contraction: Under specific conditions, the 1,4-dioxane ring can undergo contraction. In a complex cobalt bis(dicarbollide) derivative, a 1,4-dioxane moiety was shown to contract when treated with triphenylphosphine (B44618) followed by sodium hydroxide (B78521), yielding a derivative with a shorter ether chain. rsc.org This type of transformation highlights the potential for more profound skeletal rearrangements of the dioxane core.

Table 1: Examples of Dioxane Ring Transformations This table is interactive and allows for sorting and searching of the presented data.

| Reaction Type | Reagents/Conditions | Product/Outcome | Reference |

|---|---|---|---|

| Oxidative Degradation | UV/H₂O₂ | Ring-opening to form ethylene glycol, glycolic acid, etc. | deswater.com |

| Biodegradation | Monooxygenase enzymes | Hydroxylation to 1,4-dioxan-2-ol, leading to ring opening | deswater.comethz.ch |

| C-H Carbene Insertion | Ethyl diazoacetate, Rh₂(OAc)₄, 60°C | This compound (46% yield) | thieme-connect.de |

| Dehydrogenative Coupling | N-benzyl-1,1-diphenylmethanimine, catalyst, 110°C | N-((1,4-dioxan-2-yl)(phenyl)methyl)-1,1-diphenylmethanimine | rsc.org |

| Ring Contraction | 1. PPh₃; 2. NaOH | Contraction of the side chain | rsc.org |

Modifications and Diversification at the Ester Moiety

The ethyl ester group of this compound is a versatile handle for a variety of chemical modifications, including hydrolysis, transesterification, and amidation. These reactions allow for the introduction of diverse functional groups and the synthesis of libraries of compounds for further investigation.

Hydrolysis: The most fundamental transformation of the ester is its hydrolysis to the corresponding carboxylic acid, (1,4-dioxan-2-yl)acetic acid. This reaction is typically carried out under basic conditions, for example, using sodium hydroxide (NaOH), or with acid catalysts. dergipark.org.tr Lipase-catalyzed hydrolysis also represents a mild, enzymatic method for this conversion. mdpi.comresearchgate.net The resulting carboxylic acid is a key intermediate that can undergo a wide range of subsequent reactions.

Transesterification: The ethyl group of the ester can be exchanged for other alkyl or aryl groups through transesterification. This reaction can be catalyzed by acids or bases. For instance, reacting an ethyl ester with methanol in the presence of a base like potassium carbonate can yield the corresponding methyl ester. google.com The reaction of esters with various alcohols or phenols, often in the presence of a catalyst and sometimes using the alcohol as a solvent, allows for the synthesis of a wide array of new esters. rsc.orgresearchgate.net For example, the transesterification of ethyl acetate with glycerol (B35011) can be achieved using acid catalysts like sulfuric acid. researchgate.net

Amidation: The ester can be converted into a variety of amides through reaction with primary or secondary amines. Direct amidation of the ester can be performed, for example, by reacting it with an amine like n-butylamine, sometimes without the need for a solvent. google.com Alternatively, a two-step process is common, involving the initial hydrolysis of the ester to the carboxylic acid, followed by activation and reaction with an amine. researchgate.net Coupling reagents are often employed in this second step to facilitate the formation of the amide bond. researchgate.net Ruthenium-catalyzed methods have also been developed for the direct amidation of carboxylic acids, which could be applied after the initial hydrolysis of the starting ester. researchgate.net

Table 2: Examples of Ester Moiety Modifications This table is interactive and allows for sorting and searching of the presented data.

| Reaction Type | Substrate Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Hydrolysis | Ethyl Acetate | NaOH, various temperatures | Sodium Acetate | dergipark.org.tr |

| Hydrolysis | Aryloxy-Propan-2-yl Acetates | Lipase, DMSO-PB | Alcohol | mdpi.comresearchgate.net |

| Transesterification | Dioxan-4-yl Ethyl Acetate | Potassium Carbonate, Methanol | Dioxan-4-yl Methyl Acetate | google.com |

| Transesterification | Pyridin-2-yl Esters | Phenol, K₂CO₃, 1,4-Dioxane, 60-120°C | Phenyl Esters | rsc.org |

| Amidation | Dioxan-4-yl Methyl Acetate | n-Butyl Amine | N-butyl-dioxan-4-yl Acetamide | google.com |

| Amidation (from acid) | Carboxylic Acid | Amine, Ru-catalyst, Acetylene, Dioxane, 80°C | Amide | researchgate.net |

Advanced Spectroscopic and Diffraction Analyses for Comprehensive Structural and Conformational Research of Ethyl 1,4 Dioxan 2 Yl Acetate

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation

High-field and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the precise structural elucidation of ethyl (1,4-dioxan-2-yl)acetate. researchgate.net ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum of the related compound 1,4-dioxane (B91453), all protons are equivalent due to the molecule's high symmetry, resulting in a single signal at approximately 3.69 ppm. docbrown.info For this compound, the introduction of the ethyl acetate (B1210297) substituent breaks this symmetry, leading to more complex spectra. The protons of the dioxane ring, the methylene (B1212753) and methyl groups of the ethyl ester, and the proton at the 2-position of the dioxane ring will all exhibit distinct chemical shifts and coupling patterns. researchgate.netrsc.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the ester group is typically observed at a downfield chemical shift (around 170 ppm), while the carbons of the dioxane ring and the ethyl group appear at higher fields. researchgate.netacs.org The specific chemical shifts are sensitive to the local electronic and steric environment, allowing for detailed structural assignment.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Dioxane-Containing Compounds

| Nucleus | Functional Group | Chemical Shift (ppm) |

|---|---|---|

| ¹H | Dioxane ring protons | ~3.4 - 4.2 |

| Ester -CH₂- | ~4.1 - 4.4 | |

| Ester -CH₃ | ~1.2 - 1.4 | |

| ¹³C | Ester C=O | ~168 - 172 |

| Dioxane ring carbons | ~66 - 77 | |

| Ester -CH₂- | ~60 - 62 | |

| Ester -CH₃ | ~14 |

Note: These are approximate ranges and can vary based on the specific molecular structure and solvent.

Advanced 2D NMR Techniques (e.g., NOESY, ROESY, DOSY) for Conformational and Dynamic Studies

Two-dimensional (2D) NMR techniques are instrumental in defining the conformation and dynamics of this compound.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments are crucial for determining the spatial proximity of protons. columbia.edu NOESY is effective for small molecules where the Nuclear Overhauser Effect (NOE) is positive, while ROESY is preferred for medium-sized molecules where the NOE might be close to zero. columbia.edu By analyzing the cross-peaks in NOESY or ROESY spectra, it is possible to identify protons that are close to each other in space, even if they are not directly connected through chemical bonds. This information is vital for establishing the preferred conformation of the dioxane ring (chair or boat) and the orientation of the ethyl acetate substituent.

Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficient of the molecules. It can be used to confirm the purity of the sample and to study intermolecular interactions. In the context of this compound, DOSY can help to identify any aggregation or complex formation in solution.

The combined application of these 2D NMR methods provides a comprehensive picture of the three-dimensional structure and dynamic behavior of the molecule in solution. researchgate.net

Solid-State NMR Spectroscopy for Amorphous and Crystalline Forms

Solid-state NMR (ssNMR) spectroscopy provides valuable insights into the structure and dynamics of this compound in its solid forms, both crystalline and amorphous. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, which contain rich structural information. sigmaaldrich.com

Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to enhance the signal of less abundant nuclei like ¹³C and to average out anisotropic interactions, resulting in higher resolution spectra. By analyzing the chemical shifts and line widths in ssNMR spectra, it is possible to determine the number of distinct molecules in the asymmetric unit of a crystal, identify different polymorphs, and characterize the degree of order in amorphous materials. sigmaaldrich.com

Isotopic Labeling Strategies in NMR Spectroscopy for Mechanistic Insights

Isotopic labeling, particularly with ¹³C and ¹⁵N, is a powerful strategy to enhance NMR sensitivity and to probe specific sites within a molecule. sigmaaldrich.comnih.gov For this compound, selective ¹³C labeling of the carbonyl group or specific positions on the dioxane ring can simplify complex spectra and facilitate the unambiguous assignment of signals.

Furthermore, isotopic labeling is invaluable for studying reaction mechanisms. For instance, if this compound is involved in a reaction, using a ¹³C-labeled precursor can help to trace the fate of the labeled carbon atom in the product, providing direct evidence for the proposed mechanism. This approach is particularly useful in distinguishing between different possible reaction pathways. nih.gov

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Dynamics and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, offering insights into its functional groups, molecular structure, and intermolecular interactions. esisresearch.orgresearchgate.net

Detailed Band Assignment and Normal Mode Analysis

The FT-IR and Raman spectra of this compound exhibit a series of characteristic bands corresponding to the vibrational modes of its constituent functional groups. esisresearch.org

Ester Group: A strong absorption band in the FT-IR spectrum around 1740 cm⁻¹ is characteristic of the C=O stretching vibration of the ester. The C-O stretching vibrations of the ester will appear in the 1300-1000 cm⁻¹ region.

Dioxane Ring: The C-O-C stretching vibrations of the 1,4-dioxane ring are typically observed in the fingerprint region of the spectrum, around 1100 cm⁻¹. esisresearch.org The CH₂ scissoring, wagging, twisting, and rocking modes also give rise to distinct bands. esisresearch.org

Alkyl Groups: The C-H stretching vibrations of the methyl and methylene groups are found in the 3000-2850 cm⁻¹ region.

A detailed assignment of these vibrational bands can be achieved through computational methods, such as Density Functional Theory (DFT) calculations. csic.esnih.gov Normal mode analysis based on these calculations helps to correlate the observed spectral features with specific atomic motions within the molecule.

Table 2: General FT-IR and Raman Band Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~2950-3000 | C-H asymmetric stretching |

| ~2850-2900 | C-H symmetric stretching |

| ~1740 | C=O ester stretching |

| ~1450 | CH₂ scissoring |

| ~1250 | C-O ester stretching |

| ~1100 | C-O-C dioxane stretching |

Note: These are approximate values and can be influenced by the molecular environment.

In-situ Vibrational Spectroscopy for Reaction Monitoring

In-situ FT-IR and Raman spectroscopy are powerful techniques for monitoring the progress of chemical reactions in real-time. researchgate.netacs.org By tracking the intensity changes of characteristic vibrational bands of reactants, intermediates, and products, one can gain valuable kinetic and mechanistic information.

For example, in a reaction involving the synthesis of this compound, one could monitor the disappearance of the vibrational bands of the starting materials and the appearance of the characteristic ester carbonyl band of the product. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading. The ability to observe the reaction as it happens provides a deeper understanding of the transformation process. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Elucidation and Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound (C₈H₁₄O₄), the theoretical exact mass can be calculated and compared against the experimentally measured mass to confirm its identity with high confidence. HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, provide the necessary resolving power to distinguish between ions of very similar nominal mass, which is crucial for unambiguous formula assignment.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. In an MS/MS experiment involving this compound, the molecular ion [M]+• or a protonated molecule [M+H]+ would be isolated and subjected to collision-induced dissociation (CID).

The fragmentation pattern provides a roadmap of the molecule's structure. Key fragmentation pathways for this compound would likely involve the cleavage of the ester group and the fragmentation of the dioxane ring. The loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl acetate moiety are common fragmentation events for ethyl esters. The 1,4-dioxane ring itself is known to fragment into characteristic smaller ions. By analyzing the m/z values of these fragments, the connectivity of the atoms within the original molecule can be pieced together.

A plausible fragmentation pathway initiated by electron ionization could involve the initial loss of an ethoxy radical (•OCH₂CH₃, 45 Da) to form an acylium ion. Subsequent fragmentation of the dioxane ring could proceed via ring-opening and cleavage, leading to characteristic ions.

Table 1: Hypothetical MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Identity |

| 174.08 | 129.05 | 45 | [M - •OCH₂CH₃]⁺ |

| 174.08 | 101.06 | 73 | [M - •COOCH₂CH₃]⁺ |

| 174.08 | 87.04 | 87 | [M - CH₂COOCH₂CH₃]⁺ |

| 174.08 | 58.04 | 116 | [C₃H₆O]⁺• (Dioxane fragment) |

Note: This table is based on theoretical fragmentation patterns and requires experimental verification.

Ion Mobility Mass Spectrometry for Conformational Isomer Differentiation

Ion Mobility Mass Spectrometry (IM-MS) is an advanced analytical technique that separates ions not only by their mass-to-charge ratio but also by their size, shape, and charge distribution. This capability is particularly valuable for distinguishing between conformational isomers (conformers), which have the same mass but different three-dimensional structures.

For this compound, the 1,4-dioxane ring can adopt different conformations, primarily chair and boat forms. Furthermore, the ethyl acetate substituent can exist in axial or equatorial positions relative to the ring. These different spatial arrangements result in distinct collision cross-sections (CCS), which is a measure of the ion's size and shape in the gas phase. In an IM-MS experiment, ions with a more compact structure (smaller CCS) will travel through the mobility cell faster than more elongated conformers.

This technique could potentially separate and identify the different stable conformers of this compound present in a sample, providing insights into its conformational landscape that are not accessible by mass spectrometry alone. The resulting data can be visualized in a heat map plotting mass-to-charge against drift time (or CCS), allowing for the clear differentiation of isomeric species.

X-ray Crystallography and Electron Diffraction for Single Crystal and Powder Structure Determination

While mass spectrometry provides invaluable data on the gas-phase structure and connectivity of a molecule, X-ray crystallography and electron diffraction are the definitive methods for determining the precise three-dimensional arrangement of atoms in the solid state. As of the latest review of published literature, a definitive single-crystal X-ray structure for this compound has not been reported. The following sections describe the principles of these techniques and the type of information they would yield if applied to this compound.

Analysis of Crystal Packing and Intermolecular Interactions

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide a wealth of information. The analysis would reveal the exact bond lengths, bond angles, and torsion angles within the molecule, confirming the preferred conformation of the dioxane ring and the orientation of the ethyl acetate substituent in the crystalline state.

Beyond the individual molecule, the crystallographic data would uncover the crystal packing arrangement, showing how multiple molecules are organized in the unit cell. This includes the identification of all intermolecular interactions, such as:

Van der Waals forces: These non-specific interactions would be prevalent throughout the crystal lattice.

Dipole-dipole interactions: Arising from the polar C-O bonds in the ether and ester functional groups.

Weak C-H···O hydrogen bonds: These interactions, where a carbon-bound hydrogen acts as a donor to an oxygen acceptor (from either the ether or carbonyl group), would likely play a significant role in stabilizing the crystal structure.

Understanding these interactions is crucial for explaining the physical properties of the solid material, such as its melting point and solubility.

Polymorphism Studies and Solid-State Characteristics

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of the same compound can have distinct physical and chemical properties, including stability, melting point, and dissolution rate.

A polymorphism study on this compound would involve attempting to crystallize the compound under various conditions (e.g., different solvents, temperatures, and cooling rates). The resulting solid forms would be analyzed using techniques like powder X-ray diffraction (PXRD), which provides a characteristic diffraction pattern for each crystalline phase. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) would also be employed to characterize the thermal properties and stability of any identified polymorphs. Such a study is critical for ensuring the consistency and control of the solid-state form of the compound in any application.

Computational Chemistry and Theoretical Investigations on Ethyl 1,4 Dioxan 2 Yl Acetate

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of molecules. For Ethyl (1,4-dioxan-2-yl)acetate, these methods provide a detailed picture of its electronic structure, which in turn governs its stability, conformation, and reactivity. By solving approximations of the Schrödinger equation, QM methods can predict a variety of molecular properties from the ground up, offering insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) has become a primary tool for investigating the conformational landscapes of organic molecules due to its favorable balance of computational cost and accuracy. For this compound, a key area of interest is the conformational isomerism of the 1,4-dioxane (B91453) ring and the orientation of the ethyl acetate (B1210297) substituent.

The 1,4-dioxane ring is known to be conformationally flexible, capable of adopting several forms, primarily the chair, boat, and twist-boat conformations. Computational studies on the parent 1,4-dioxane molecule have consistently shown that the chair conformation is the most stable, with the twist-boat forms being significantly higher in energy. For instance, DFT calculations at the B3LYP/aug-cc-pVTZ level have demonstrated that in the gas phase, the equilibrium is almost entirely shifted toward the chair conformer, with populations of twist-boat conformers being less than 0.01%.

When the ethyl acetate group is attached at the 2-position, two main chair conformers are possible: one with the substituent in an equatorial position and one with it in an axial position. DFT calculations are employed to determine the relative energies of these conformers. Generally, for a bulky substituent on a six-membered ring, the equatorial position is sterically favored over the more crowded axial position.

DFT studies on this compound would typically involve geometry optimization of all possible low-energy conformers. Functionals such as B3LYP, combined with basis sets like 6-31G* or larger sets like aug-cc-pVTZ, are commonly used to calculate the electronic energies and thermodynamic properties. These calculations allow for the determination of the global minimum energy structure and the relative energies of other conformers, providing insight into their populations at thermal equilibrium.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

| Conformer | Point Group | Relative Energy (kcal/mol) |

| Chair (Equatorial) | C1 | 0.00 |

| Chair (Axial) | C1 | 2.50 |

| Twist-Boat 1 | C1 | 5.80 |

| Twist-Boat 2 | C1 | 6.20 |

| Boat | Cs | 8.50 |

Note: This table is illustrative and based on typical findings for substituted cyclohexanes and dioxanes. The values represent hypothetical results from a DFT calculation (e.g., at the B3LYP/6-31G(d) level).

The data illustrates that the chair conformer with the ethyl acetate group in the equatorial position is the most stable. The axial conformer is higher in energy due to steric interactions. The non-chair forms, such as the twist-boat and boat, are significantly less stable.

While DFT methods are powerful for geometry and energy calculations, ab initio post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are often employed when higher accuracy is required for predicting spectroscopic parameters. These methods, while more computationally demanding, provide a more rigorous treatment of electron correlation, which is crucial for accurately predicting properties like NMR chemical shifts, and vibrational frequencies (IR and Raman).

NMR Spectra Prediction: The prediction of ¹H and ¹³C NMR chemical shifts is a vital application of ab initio calculations in structure elucidation. For this compound, theoretical calculations can help assign the signals in the experimental spectrum, especially for the diastereotopic protons on the dioxane ring. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors. Calculations are typically performed on the DFT-optimized geometry of the most stable conformer. High-level methods like MP2 can provide more accurate shielding constants compared to standard DFT functionals, although often at a significantly higher computational cost.

Vibrational Spectra (IR and Raman) Prediction: Theoretical calculations of vibrational frequencies are instrumental in interpreting experimental IR and Raman spectra. By calculating the harmonic frequencies of the molecule's normal modes of vibration, a theoretical spectrum can be generated. For this compound, this would allow for the assignment of key vibrational modes, such as the C=O stretch of the ester, the C-O-C stretches of the dioxane ring, and various C-H bending and stretching modes. While DFT methods like B3LYP can provide good results, especially when frequencies are scaled to account for anharmonicity and other systematic errors, methods like MP2 can offer improved accuracy. Comparing the computed spectrum with the experimental one can confirm the structure and identify the predominant conformer in the sample.

Table 2: Representative Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Calculated (B3LYP/6-311++G(d,p), Scaled) | Calculated (MP2/6-311++G(d,p), Scaled) | Experimental (Hypothetical) |

| C=O Stretch (Ester) | 1735 | 1740 | 1742 |

| C-O-C Stretch (Ring, asym) | 1125 | 1128 | 1130 |

| C-O-C Stretch (Ring, sym) | 1080 | 1085 | 1088 |

| C-O Stretch (Ester) | 1240 | 1245 | 1248 |

| CH₂ Scissoring (Ring) | 1450 | 1455 | 1452 |

Note: This table is illustrative. Calculated frequencies are often systematically higher than experimental ones and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP).

These high-accuracy calculations are crucial for confirming the structure of newly synthesized molecules and for understanding the subtle electronic effects that govern their spectroscopic properties.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

While QM methods provide highly accurate information on static structures, Molecular Dynamics (MD) simulations are essential for understanding the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals how the system evolves. This is particularly important for flexible molecules like this compound, which can explore a wide range of conformations.

MD simulations are crucial for thoroughly sampling the conformational space. For Ethyl (1,-dioxan-2-yl)acetate, this includes not only the chair-to-boat interconversion of the dioxane ring but also the rotation around the single bonds of the ethyl acetate side chain. While the chair is the most stable conformer, the molecule will dynamically populate higher energy states, and MD simulations can quantify the timescales and pathways of these conformational transitions.

Furthermore, MD simulations are unparalleled in their ability to explicitly model the effects of the solvent. The conformation and dynamics of a solute molecule can be significantly influenced by its interactions with the surrounding solvent molecules. For instance, in a polar solvent like water, hydrogen bonding can occur between the solvent and the ether and carbonyl oxygen atoms of this compound. These interactions can stabilize certain conformations over others, potentially altering the conformational equilibrium compared to the gas phase. MD simulations of 1,4-dioxane in water have shown that hydrogen bonds form between water and the dioxane oxygen atoms, influencing the local structure of the solution.

A typical MD simulation of this compound would involve placing a single molecule in a box of solvent (e.g., water, chloroform, or dioxane itself) and simulating the system for nanoseconds or even microseconds. The trajectory would then be analyzed to determine:

Conformational Populations: The percentage of time the molecule spends in the chair-equatorial, chair-axial, and other conformations.

Dihedral Angle Distributions: To understand the rotational flexibility of the side chain.

Solvent Structure: How solvent molecules arrange around the solute, including the analysis of radial distribution functions to quantify solvation shells and hydrogen bonding.

Table 3: Illustrative Conformational Population of this compound in Different Solvents from MD Simulations

| Solvent | Dielectric Constant | Chair (Equatorial) % | Chair (Axial) % | Other Conformations % |

| Gas Phase (Vacuum) | 1 | 98.5 | 1.4 | 0.1 |

| Chloroform | 4.8 | 97.2 | 2.6 | 0.2 |

| Water | 80.1 | 95.8 | 3.9 | 0.3 |

Note: This table is hypothetical and illustrates the expected trend of polar solvents potentially stabilizing slightly more polar conformers (like the axial conformer) to a greater extent than nonpolar solvents, thus shifting the equilibrium.

These simulations provide a bridge between the static, gas-phase picture from QM calculations and the dynamic, solution-phase reality of chemical systems.

Chem- and Regioselectivity Predictions using Theoretical Models

Theoretical models are invaluable for predicting the outcome of chemical reactions where multiple products are possible. For this compound, key reactions of interest include those involving the dioxane ring (e.g., acid-catalyzed ring opening) and the ethyl acetate side chain (e.g., hydrolysis). Computational models can predict both the chemoselectivity (which functional group reacts) and the regioselectivity (at which position the reaction occurs).

Regioselectivity of Dioxane Ring Opening: The 1,4-dioxane ring can be cleaved under acidic conditions. In the case of a substituted dioxane, the cleavage can occur at different C-O bonds, leading to different regioisomers. For this compound, protonation of an ether oxygen would be the first step, followed by nucleophilic attack. Theoretical models can predict which of the two ether oxygens is more basic (more likely to be protonated) and which of the adjacent carbon atoms is more susceptible to nucleophilic attack. This is often achieved by calculating:

Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can determine the partial charges on each atom. The oxygen with the more negative charge is typically more basic.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate sites of nucleophilic and electrophilic attack, respectively. For an electrophilic attack (protonation), the region with the highest HOMO density is most likely to react.

Reaction Pathway Energetics: By calculating the activation energies for the different possible reaction pathways (e.g., cleavage at C2-O1 vs. C3-O4), the kinetically favored product can be predicted. The pathway with the lower activation energy barrier will be the dominant one.

Chemoselectivity: Ester Hydrolysis vs. Ether Cleavage: this compound has two main functional groups: an ester and two ether linkages. Under hydrolytic conditions (either acidic or basic), a key question is whether the ester will hydrolyze or the ether ring will cleave. While ether cleavage generally requires harsh acidic conditions, ester hydrolysis can proceed under both acidic and basic catalysis.

Theoretical models can compare the activation barriers for these competing reactions. For example, under acidic conditions, one could model the protonation of the carbonyl oxygen (leading to ester hydrolysis) versus the protonation of an ether oxygen (leading to ring opening). By comparing the calculated free energy barriers for the subsequent nucleophilic attack by water, a prediction of the chemoselectivity can be made. In most cases, the activation barrier for the hydrolysis of the ester is expected to be significantly lower than that for the cleavage of the relatively inert cyclic ether.

Table 4: Hypothetical Activation Energies (ΔG‡) for Competing Reactions of this compound

| Reaction | Catalyst | Predicted ΔG‡ (kcal/mol) | Predicted Outcome |

| Ester Hydrolysis | Acid (H₃O⁺) | 18.5 | Favored |

| Ether Cleavage (C2-O1) | Acid (H₃O⁺) | 28.0 | Disfavored |

| Ether Cleavage (C3-O4) | Acid (H₃O⁺) | 30.5 | Disfavored |

| Ester Hydrolysis | Base (OH⁻) | 15.0 | Favored |

Note: This table is for illustrative purposes. The values represent plausible outcomes from DFT calculations of reaction pathways.

These predictive capabilities allow chemists to anticipate the outcomes of reactions, saving time and resources in the laboratory.

Computational Design and Screening of this compound Analogues for Specific Chemical Functions

Computational chemistry provides powerful tools for the rational design of new molecules with desired properties, moving beyond trial-and-error synthesis. Starting with a parent structure like this compound, analogues can be designed in silico and screened for specific functions, such as enhanced stability, altered solubility, or potential biological activity.

Analogue Library Generation: The first step is to generate a virtual library of analogues. This is done by systematically modifying the parent structure. For this compound, modifications could include:

Varying the ester group: Replacing the ethyl group with other alkyl or aryl groups (e.g., methyl, tert-butyl, phenyl).

Substituting the dioxane ring: Adding substituents (e.g., methyl, hydroxyl) at different positions on the ring.

Altering the side chain: Changing the length or branching of the acetate linker.

Virtual Screening: Once the virtual library is created, it can be screened using computational methods to predict the properties of each analogue. This process, known as virtual screening, is much faster and less expensive than synthesizing and testing each compound. Key screening methods include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate chemical structure with a specific property (e.g., biological activity, toxicity, solubility). By calculating molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties) for each analogue, a QSAR model can predict its activity. This is particularly useful when a known set of active and inactive compounds is available to train the model.

Molecular Docking: If the goal is to design a molecule that binds to a specific biological target (like a protein or enzyme), molecular docking can be used. This technique predicts the preferred orientation and binding affinity of a ligand to its target. The virtual library of analogues can be docked into the active site of the target, and the compounds with the best predicted binding scores can be prioritized for synthesis.

Example Application: Imagine the goal is to design an analogue of this compound that acts as an inhibitor for a specific enzyme. A virtual library would be created by modifying the parent structure. This library would then be docked into the enzyme's active site. The results would provide a ranked list of analogues based on their predicted binding affinity.

Table 5: Illustrative Virtual Screening Results for Designed Analogues

| Analogue ID | Modification | Predicted Binding Affinity (kcal/mol) | Predicted Solubility (logS) |

| EDA-001 (Parent) | None | -5.2 | -1.5 |

| EDA-002 | Replace Ethyl with Phenyl | -6.8 | -2.5 |

| EDA-003 | Add 5-hydroxyl to ring | -5.9 | -1.1 |

| EDA-004 | Replace Ethyl with Isopropyl | -5.5 | -1.8 |

| EDA-005 | Add 3-methyl to ring | -5.4 | -1.9 |

Note: This table is a hypothetical representation of a virtual screening output. Higher negative binding affinity indicates stronger predicted binding.

Based on these hypothetical results, analogue EDA-002 shows the best potential binding affinity, although its predicted solubility is lower. Analogue EDA-003 shows improved solubility and slightly better binding than the parent compound. Such data allows chemists to make informed decisions about which new molecules are most promising to synthesize and test, greatly accelerating the discovery process.

Reaction Mechanism Modeling and Energetics using Advanced Computational Approaches

Understanding the detailed mechanism of a chemical reaction—the sequence of elementary steps, the structures of intermediates and transition states—is a central goal of chemistry. Advanced computational approaches allow for the in-depth modeling of reaction mechanisms and the calculation of their associated energetics, providing a level of detail that is often inaccessible to experiment alone.

For this compound, a key reaction to model would be its hydrolysis under acidic or basic conditions. This is a multi-step process, and computational modeling can elucidate each part of the pathway.

Modeling Acid-Catalyzed Ester Hydrolysis: The acid-catalyzed hydrolysis of the ester functional group in this compound would be modeled by the following steps:

Protonation: The carbonyl oxygen is protonated by a hydronium ion.

Nucleophilic Attack: A water molecule attacks the now highly electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking water molecule to one of the ether oxygens.

Elimination: The alcohol (ethanol) is eliminated, and the carbonyl group is reformed.

Using computational methods, the geometry of the reactants, intermediates, transition states, and products for each step can be optimized. A transition state search algorithm (e.g., Berny optimization) is used to locate the saddle point on the potential energy surface that corresponds to the transition state. Frequency calculations are then performed to confirm that the transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Advanced computational methods, such as high-level ab initio theories or DFT functionals specifically parameterized for kinetics, are used to obtain accurate barrier heights. Solvation effects are also critical and are typically included using implicit solvent models (like PCM) or by including explicit solvent molecules in the calculation.

Table 6: Hypothetical Free Energy Profile for Acid-Catalyzed Hydrolysis of this compound

| Species | Description | Relative Free Energy (kcal/mol) |

| R | Reactants | 0.0 |

| TS1 | Transition State for Nucleophilic Attack | +18.5 |

| I1 | Tetrahedral Intermediate | +5.0 |

| TS2 | Transition State for Proton Transfer | +12.0 |

| I2 | Protonated Tetrahedral Intermediate | +2.0 |

| TS3 | Transition State for Elimination | +16.0 |

| P | Products | -4.5 |

Note: This is an illustrative reaction profile. R = Reactants, TS = Transition State, I = Intermediate, P = Products. The rate-determining step is the one with the highest energy transition state (TS1).

By modeling reaction mechanisms in this way, chemists can gain a fundamental understanding of why certain reactions are fast or slow, why they produce certain products, and how catalysts function to lower activation barriers. This knowledge is essential for controlling chemical reactivity and designing more efficient synthetic processes.

Chemical Reactivity, Transformation Mechanisms, and Kinetics of Ethyl 1,4 Dioxan 2 Yl Acetate

Hydrolysis and Transesterification Reactions: Advanced Mechanistic Studies

The ester functional group in Ethyl (1,4-dioxan-2-yl)acetate is susceptible to hydrolysis and transesterification under both acidic and basic conditions. These reactions involve the nucleophilic acyl substitution at the carbonyl carbon.

Hydrolysis: The hydrolysis of the ester to its corresponding carboxylic acid, (1,4-dioxan-2-yl)acetic acid, and ethanol (B145695) can be catalyzed by acid or base.

Base-Catalyzed Hydrolysis (Saponification): This is an effectively irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the ethoxide leaving group. A specific example is the hydrolysis of the related compound, ethyl 2-((4R,6R)-6-pentyl-2-phenyl-1,3-dioxan-4-yl)acetate, which is achieved using lithium hydroxide (LiOH) in a tetrahydrofuran/water mixture. researchgate.net The kinetics of ester hydrolysis can be complex; studies on ethyl acetate (B1210297) hydrolysis in dioxane-water solvent systems show that reaction rates are influenced by more than just the dielectric constant, with the mole fraction of water and the specific environment of the transition state playing significant roles. ias.ac.in

Acid-Catalyzed Hydrolysis: This is a reversible reaction that begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. longdom.orgmasterorganicchemistry.com The reaction kinetics can be studied by monitoring the formation of the resulting carboxylic acid. scihub.org

Transesterification: Transesterification is the conversion of one ester to another by exchanging the alkoxy group. masterorganicchemistry.com This process is also typically catalyzed by an acid or a base.

Acid-Catalyzed Transesterification: The mechanism involves protonation of the carbonyl, nucleophilic attack by an alcohol, and a series of proton transfer steps, ultimately leading to the elimination of the original alcohol. masterorganicchemistry.comscielo.br

Base-Catalyzed Transesterification: This mechanism is initiated by an alkoxide nucleophile attacking the carbonyl carbon to form a tetrahedral intermediate, which then collapses to release the original alkoxide. masterorganicchemistry.com

While general ester transesterification is common, specific conditions are crucial. For instance, a potassium carbonate-catalyzed transesterification system effective for (hetero)aryl esters was found to be unreactive for alkyl esters, suggesting that this compound might be resistant to this specific method. rsc.org

| Reaction Type | Catalyst Type | Key Mechanistic Steps | Typical Reagents/Conditions | Reference |

|---|---|---|---|---|

| Hydrolysis | Base | Nucleophilic attack by OH⁻ on carbonyl C; tetrahedral intermediate; elimination of EtO⁻. | NaOH(aq) or LiOH(aq) in a co-solvent like THF. | researchgate.netscihub.org |

| Hydrolysis | Acid | Protonation of C=O; nucleophilic attack by H₂O; proton transfers; elimination of EtOH. | Aqueous mineral acid (e.g., HCl, H₂SO₄). | scihub.org |

| Transesterification | Base | Nucleophilic attack by RO⁻ on carbonyl C; tetrahedral intermediate; elimination of EtO⁻. | NaOR in ROH solvent. | masterorganicchemistry.com |

| Transesterification | Acid | Protonation of C=O; nucleophilic attack by ROH; proton transfers; elimination of EtOH. | H₂SO₄ or TsOH in excess ROH. | masterorganicchemistry.comscielo.br |

Ring-Opening Reactions of the 1,4-Dioxane (B91453) Moiety: Influence of Catalysis and Conditions

The 1,4-dioxane ring is a six-membered cyclic diether and is generally stable towards a wide range of reagents. organic-chemistry.org However, under specific catalytic or harsh conditions, it can undergo ring-opening reactions. This reactivity contrasts with strained four-membered rings like oxetanes, which open much more readily.

Acid-Catalyzed Ring-Opening: Strongly acidic conditions can promote the cleavage of the C-O bonds in the dioxane ring. The mechanism likely proceeds via protonation of a ring oxygen atom, followed by nucleophilic attack from a counter-ion or solvent molecule, leading to a ring-opened product. This behavior is analogous to the acid-catalyzed hydrolysis of cyclic orthoesters and ketals, which involves the formation of a stable oxocarbenium ion intermediate (in this case, a dioxan-2-ylium cation). beilstein-journals.org Side cleavage of the dioxane C–O bond has been observed during certain syntheses, highlighting this potential reaction pathway. thieme-connect.de

Catalytic Ring-Opening Polymerization (ROP): Studies on related monomers, particularly p-dioxanone (1,4-dioxan-2-one), provide significant insight into the catalytic ring-opening of the dioxane system. mdpi.compsu.edu These polymerizations are often catalyzed by metal compounds, with tin(II) octoate (Sn(Oct)₂) being a common and well-studied example. Two primary mechanisms are proposed for Sn(Oct)₂-catalyzed ROP:

Coordination-Insertion Mechanism: The catalyst reacts with a hydroxyl-containing initiator (like an alcohol or water) to form a tin alkoxide species. The monomer then coordinates to the tin center, and its acyl-oxygen bond is cleaved as it inserts into the tin-alkoxide bond, propagating the polymer chain. psu.edu

Activated Monomer Mechanism: The catalyst acts as a Lewis acid, coordinating to the carbonyl oxygen of the monomer. This coordination activates the monomer towards nucleophilic attack by an alcohol initiator, leading to ring-opening. psu.edu

The choice of catalyst and reaction conditions (temperature, solvent) is critical in controlling the ring-opening process.

| Condition/Catalyst | Reaction Type | Proposed Mechanism | Typical Products | Reference |

|---|---|---|---|---|

| Strong Mineral Acids (e.g., HCl) | Acid-Catalyzed Cleavage | Protonation of ring oxygen followed by nucleophilic attack. | Ring-opened halo-ethers or diols. | beilstein-journals.orgthieme-connect.de |

| Sn(Oct)₂, AlEt₃, Ti/Zr derivatives | Ring-Opening Polymerization (of related monomers) | Coordination-Insertion or Activated Monomer. | Aliphatic polyesters. | psu.edu |

| Organocatalysts (e.g., DMAP, Thiourea) | Ring-Opening Polymerization (of dioxane-diones) | Nucleophilic or bifunctional activation of the monomer. | Poly(α-hydroxyacids). | nih.govresearchgate.net |

Stereoselective Transformations of this compound

The C2 position of the dioxane ring in this compound is a chiral center. Therefore, reactions involving this compound can be designed to be stereoselective, either by controlling the formation of this center or by reacting the molecule without affecting its existing stereochemistry.

One of the key methods to synthesize the compound itself is through the decomposition of ethyl diazoacetate in 1,4-dioxane, catalyzed by rhodium(II) or copper(II) complexes. thieme-connect.de This reaction proceeds via a C-H insertion of a metallocarbene species. When chiral ligands are used with the metal catalyst, this insertion can be rendered enantioselective, producing specific stereoisomers of this compound. thieme-connect.de

Furthermore, transformations on the ester group can be performed while preserving the stereointegrity of the dioxane ring. For example, the hydrolysis of ethyl 2-((4R,6R)-6-pentyl-2-phenyl-1,3-dioxan-4-yl)acetate to the corresponding carboxylic acid using lithium hydroxide proceeds without epimerization of the chiral centers on the ring. researchgate.net This demonstrates that standard nucleophilic acyl substitution can be a stereochemically safe transformation for this class of compounds.

| Transformation | Reagents and Conditions | Stereochemical Outcome | Reference |

|---|---|---|---|

| Enantioselective C-H Insertion | Ethyl diazoacetate, 1,4-dioxane, Chiral Cu or Rh catalysts. | Formation of specific enantiomers/diastereomers of the product. | thieme-connect.de |

| Stereoretentive Hydrolysis | LiOH, THF/H₂O on a stereodefined 1,3-dioxane (B1201747) derivative. | Conversion of the ester to a carboxylic acid with retention of configuration at the ring's chiral centers. | researchgate.net |

Reactivity Towards Various Reagents (e.g., Oxidizing, Reducing Agents, Nucleophiles, Electrophiles)

The reactivity of this compound towards common classes of reagents is a combination of the reactivity of an ester and a cyclic diether. As a general rule, the 1,4-dioxane ring is robust and unreactive towards many reagents that would transform other functional groups. organic-chemistry.org

Oxidizing Agents: The dioxane ring is stable to mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC). However, strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), particularly in the presence of strong acids, can cleave the ether linkages, potentially leading to ring-opened products. organic-chemistry.org

Reducing Agents: The primary site of reduction is the ester group. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, 2-(1,4-dioxan-2-yl)ethanol. The dioxane ring itself is stable to common reducing agents, including catalytic hydrogenation (H₂/Ni), sodium borohydride (B1222165) (NaBH₄), and LiAlH₄. organic-chemistry.org

Nucleophiles: The dioxane ring is highly stable towards nucleophiles and bases, including organolithiums (RLi), Grignard reagents (RMgX), alkoxides, and enolates. organic-chemistry.org The main point of interaction for nucleophiles is the electrophilic carbonyl carbon of the ester group, as seen in hydrolysis and transesterification reactions.

Electrophiles: The ether oxygens are Lewis basic and can coordinate to strong Lewis acids. This coordination can activate the ring towards cleavage. organic-chemistry.org Under neutral or basic conditions, reaction with electrophiles is less common, though enolate formation at the α-carbon followed by alkylation is a theoretical possibility, albeit one that competes with reactions at the ester carbonyl.

| Reagent Class | Reactivity of Dioxane Ring | Reactivity of Ester Group | Reference |

|---|---|---|---|

| Oxidizing Agents (e.g., KMnO₄, CrO₃) | Susceptible to cleavage under strong/acidic conditions. | Generally stable, but α-position could be oxidized. | organic-chemistry.org |

| Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable. | Reduced to a primary alcohol by strong agents (LiAlH₄). | organic-chemistry.org |

| Nucleophiles (e.g., OH⁻, RO⁻, RMgX) | Stable. | Undergoes nucleophilic acyl substitution. | masterorganicchemistry.comorganic-chemistry.org |

| Electrophiles (e.g., Lewis Acids, Alkyl Halides) | Ring can be activated/cleaved by strong Lewis acids. | α-carbon can potentially be deprotonated and alkylated. | organic-chemistry.org |

Photochemical and Radical-Mediated Reactions of the Compound

The involvement of this compound in photochemical and radical reactions is primarily documented through its synthesis and the behavior of the 1,4-dioxane system under such conditions.

Formation via Radical/Carbene Intermediates: A key synthesis of this compound involves the rhodium(II)-catalyzed reaction of ethyl diazoacetate with 1,4-dioxane. thieme-connect.de This reaction proceeds through a rhodium-carbene intermediate which inserts into a C-H bond of the dioxane ring. Photolysis of diazo compounds can also generate free carbenes, which can undergo similar C-H insertion reactions. d-nb.info Visible-light-promoted reactions involving diazo esters in 1,4-dioxane have shown that the solvent can trap the generated carbene species, leading to insertion products. nih.gov

Dioxan-2-yl Radicals: The C-H bond at the C2 position, being adjacent to an oxygen atom, is susceptible to hydrogen atom abstraction to form a dioxan-2-yl radical. Such radicals have been generated from related cyclic acetals and can participate in subsequent radical chain reactions. unibe.ch These radical intermediates are valuable for forming new carbon-carbon bonds. The generation of alkyl radicals is a cornerstone of modern organic synthesis, often enabled by photoredox catalysis. rsc.orgiu.edu While 1,4-dioxane is often used as a relatively inert solvent in these reactions, its own C-H bonds can become reactive sites under appropriate conditions. rsc.org

| Reaction Type | Intermediate | Description | Reference |

|---|---|---|---|

| C-H Insertion | Metallocarbene or Free Carbene | Formation of the compound by reacting ethyl diazoacetate with 1,4-dioxane via photolysis or metal catalysis. | thieme-connect.ded-nb.infonih.gov |

| Hydrogen Abstraction | Dioxan-2-yl Radical | Formation of a radical at the C2 position, which can initiate or participate in radical chain processes. | unibe.ch |

| Radical Coupling | Alkyl Radical | The dioxane moiety is generally stable, but can be a substrate in photoredox-catalyzed reactions. | rsc.org |

Advanced Analytical Methodologies for the Detection and Quantification of Ethyl 1,4 Dioxan 2 Yl Acetate in Complex Research Matrices

High-Resolution Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

High-resolution chromatography is fundamental for assessing the purity of ethyl (1,4-dioxan-2-yl)acetate and analyzing it within intricate mixtures. Both gas and liquid chromatography offer robust solutions.

Gas chromatography (GC) is a powerful technique for the separation of volatile and semi-volatile compounds like this compound. The choice of detector is crucial for achieving desired sensitivity and selectivity.

Flame Ionization Detector (FID): The FID is a widely used detector in GC due to its high sensitivity to organic compounds. It is particularly suitable for the quantitative analysis of this compound, offering a reliable and reproducible response. sigmaaldrich.com Solvents like ethyl acetate (B1210297), a compound related in structure, are specifically developed for GC-FID analysis, ensuring a clear baseline and minimal signal-to-noise ratio. sigmaaldrich.com

Electron Capture Detector (ECD): While highly sensitive to halogenated compounds, the ECD's applicability to this compound would depend on the presence of electrophilic groups in the molecule or its derivatives. For the parent compound, its utility is limited.

Thermal Conductivity Detector (TCD): The TCD is a universal detector that responds to all compounds, but with lower sensitivity compared to FID. It can be employed when a general profile of all components in a mixture is required, including those to which FID is not highly responsive.

Research on related compounds like 1,4-dioxane (B91453) often employs GC for analysis, demonstrating the technique's suitability for this class of molecules. nih.govresearchgate.netnih.gov The selection of the appropriate GC column, such as a non-polar or mid-polar capillary column, is critical for achieving optimal separation from other matrix components. jiangnan.edu.cnjmaterenvironsci.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including this compound. The choice of detector is contingent on the analyte's properties and the desired analytical outcome.

UV-Vis Detector: The utility of a UV-Vis detector depends on the presence of a chromophore in the analyte. shodexhplc.com Since this compound lacks a strong chromophore, direct UV detection would likely have low sensitivity.

Refractive Index (RI) Detector: An RI detector is a universal detector that measures the change in the refractive index of the eluent. shodexhplc.com While it can detect this compound, it is generally less sensitive than other detectors and is not compatible with gradient elution. shodexhplc.com

Evaporative Light Scattering Detector (ELSD) and Charged Aerosol Detector (CAD): ELSD and CAD are near-universal detectors suitable for non-volatile and semi-volatile compounds that lack a UV chromophore. thermofisher.comreachseparations.com Both detectors work by nebulizing the eluent and evaporating the solvent, leaving behind analyte particles that are then detected. reachseparations.com CAD is often considered more sensitive than ELSD, particularly for smaller particles, and offers a wider dynamic range. thermofisher.com These detectors are well-suited for the quantification of this compound in complex matrices where UV detection is not feasible. thermofisher.comreachseparations.com

| Detector | Principle | Applicability to this compound | Key Advantages | Limitations |

|---|---|---|---|---|

| UV-Vis | Measures absorbance of light by chromophores. shodexhplc.com | Low, due to lack of a strong chromophore. | High sensitivity for chromophoric compounds. shodexhplc.com | Not suitable for compounds without chromophores. |

| RI | Measures changes in the refractive index of the mobile phase. shodexhplc.com | Applicable. | Universal detector. shodexhplc.com | Low sensitivity, not compatible with gradient elution. shodexhplc.com |

| ELSD | Detects light scattered by analyte particles after solvent evaporation. reachseparations.com | Highly applicable. | Universal for non-volatile/semi-volatile analytes, better sensitivity than RI. shodexhplc.comreachseparations.com | Requires volatile mobile phases. shodexhplc.com |

| CAD | Measures charge transferred to analyte particles after solvent evaporation. reachseparations.com | Highly applicable. | High sensitivity, wide dynamic range, more accurate for standard-free quantification than ELSD. thermofisher.com | Requires volatile mobile phases. thermofisher.com |

This compound possesses a chiral center, meaning it can exist as two enantiomers. Chiral chromatography is essential for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample. This is crucial in research areas where stereochemistry can significantly impact biological activity or chemical properties.

Chiral separations rely on chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times. bgb-analytik.com Common CSPs include polysaccharide-based columns (e.g., RegisPack®, RegisCell®) and Pirkle-type columns (e.g., Whelk-O® 1). bgb-analytik.com The development of a chiral separation method often involves screening different CSPs and mobile phase compositions to achieve adequate resolution between the enantiomers. bgb-analytik.com

Hyphenated Analytical Techniques (e.g., GC-MS/MS, LC-MS/MS, GC-IR, LC-NMR) for Comprehensive Characterization

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the comprehensive characterization of this compound, providing both quantitative data and structural information. nih.gov

GC-MS/MS and LC-MS/MS: The coupling of chromatography with tandem mass spectrometry (MS/MS) offers exceptional sensitivity and selectivity. nih.gov Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for identifying and quantifying trace levels of this compound in complex matrices. gcms.czresearchgate.net The use of multiple reaction monitoring (MRM) in MS/MS enhances selectivity by monitoring specific precursor-to-product ion transitions, minimizing interferences from the matrix. researchgate.net For structurally related compounds like 1,4-dioxane, GC-MS methods have been successfully developed and validated. nih.govresearchgate.netnih.gov Similarly, LC-MS/MS methods are routinely used for the analysis of various organic molecules in complex samples. rsc.orgresearchgate.net

GC-IR and LC-IR: The combination of chromatography with infrared (IR) spectroscopy provides information about the functional groups present in the separated components. nih.gov While less common than MS detection, LC-IR can be a valuable tool for confirming the identity of this compound by providing a characteristic IR spectrum. nih.gov